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molecular formula CH4N2S B8810867 Ammonium rhodanide

Ammonium rhodanide

Cat. No. B8810867
M. Wt: 76.12 g/mol
InChI Key: SOIFLUNRINLCBN-UHFFFAOYSA-N
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Patent
US04234513

Procedure details

750 Parts of a 30% aqueous hydrochloric acid are placed into a reaction vessel, whereupon 822 parts of p-phenetidine, 479 parts of ammonium rhodanide and 31.2 parts of sodium hydrogenosulfite are introduced successively, while stirring. The reaction mixture is stirred for 15 hours at 80° C., thereafter for 8 hours at 95° C., and subsequently the precipitate having been formed is filtered off with suction, while hot, and washed with hot water until neutral. The dried product gives a yield of 1129 parts (corresponding to 96.0% of the theory) of p-ethoxyphenyl thiourea of the formula ##STR4## which product has a melting point of from 167° to 168° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[CH:9][CH:10]=1.[C:12]([SH:14])#[N:13].N.[Na]>>[CH2:3]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([NH2:13])=[S:14])=[CH:7][CH:6]=1)[CH3:2] |f:2.3,^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)S.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced successively
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 hours at 80° C.
Duration
15 h
CUSTOM
Type
CUSTOM
Details
subsequently the precipitate having been formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
while hot, and washed with hot water until neutral

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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